2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone
Overview
Description
2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone is a useful research compound. Its molecular formula is C14H9BrCl2O2 and its molecular weight is 360 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Bromination of Alkylaryl Ketones
2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone is used in the selective α-monobromination of various alkylaryl ketones. This process involves ionic liquids reacting with alkylaryl ketones under solvent-free conditions, demonstrating an efficient and regioselective approach for electrophilic bromination (W. Ying, 2011).
Synthesis of Tetrahydropyrido Diazepinones
This compound is involved in the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, a two-step process employing condensation and basic-activated cyclization reactions. This synthesis method illustrates the versatility of 2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone in forming complex molecular structures (H. Liszkiewicz et al., 2006).
Synthesis of Alpha,Beta-Unsaturated Ketones
It's also a key component in synthesizing alpha,beta-unsaturated ketones as chalcone analogues. This involves an electron-transfer chain reaction, demonstrating its role in forming a wide variety of chalcone analogues through a specific synthetic protocol (C. Curti et al., 2007).
Synthesis of Fungicide Intermediates
3-Chloro-4-(2-bromomethyl-4-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an intermediate of fungicide difenoconazole, is synthesized using a process that involves 2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone. This highlights its utility in creating intermediates for agricultural chemicals (Xie Wei-sheng, 2007).
Computational Studies on Nucleophilic Substitution Reactions
In a computational study, the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone, were investigated. This study provides insights into the molecular interactions and reactivity of this compound (T. Erdogan & F. Erdoğan, 2019).
Properties
IUPAC Name |
2-bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-8-14(18)12-6-5-11(7-13(12)17)19-10-3-1-9(16)2-4-10/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBGLIOEWKCXNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C(=O)CBr)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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